1-Bromo-3-chloro-5-(difluoromethyl)benzene
Overview
Description
1-Bromo-3-chloro-5-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is used in various chemical reactions and has a molecular weight of 241.46 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm3 .Scientific Research Applications
Halogenation and Metalation Reactions
1-Bromo-3-chloro-5-(difluoromethyl)benzene has been studied for its reactivity in halogenation and metalation reactions. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to this compound, undergo deprotonation adjacent to the halogen substituent when treated with alkyl lithiums and lithium tetramethylpiperidide in specific conditions (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel molecules. For example, the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene involved its precursor, demonstrating its utility in creating new chemical entities with potential applications in various fields (Bi, 2015).
Organometallic Synthesis
This compound has been identified as a versatile starting material for organometallic synthesis. Its conversion into organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper provides a pathway for various synthetic applications (Porwisiak & Schlosser, 1996).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds
The compound is used in the functionalization of benzenes, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. This showcases its role in creating molecules with potential applications in materials science and catalysis (Reus et al., 2012).
Safety and Hazards
While specific safety and hazard information for 1-Bromo-3-chloro-5-(difluoromethyl)benzene is not provided in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective clothing and avoiding inhalation or contact with skin and eyes .
Mechanism of Action
Mode of Action
The specific mode of action of 1-Bromo-3-chloro-5-(difluoromethyl)benzene is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
1-bromo-3-chloro-5-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJIWSRAQNODED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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